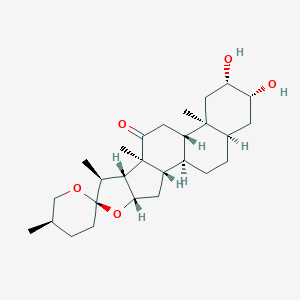
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one
Description
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one is a natural product that belongs to the family of steroidal saponins. It is extracted from the roots of the plant Mexicana sarsaparilla, commonly found in Central and South America. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Properties
CAS No. |
16680-64-1 |
|---|---|
Molecular Formula |
C27H42O5 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H42O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h14-22,24,28-29H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI Key |
PBLXVDNSLUFVHF-GCTKCPTCSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@@H](C6)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Synonyms |
Mexogenin |
Origin of Product |
United States |
Preparation Methods
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one can be isolated from the roots of Mexicana sarsaparilla through a series of extraction and purification steps. The process typically involves the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using a suitable solvent such as methanol or ethanol.
Filtration: The extract is filtered to remove any solid impurities.
Concentration: The filtered extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is purified using techniques such as column chromatography to isolate this compound.
Chemical Reactions Analysis
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: this compound can undergo substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.
Scientific Research Applications
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various steroidal compounds.
Biology: It has been studied for its potential anti-inflammatory and antibacterial properties.
Medicine: this compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of (25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one involves its interaction with specific molecular targets and pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It interacts with various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
(25R)-2beta,3beta-Dihydroxy-5beta-spirostan-12-one is similar to other steroidal saponins such as diosgenin and laxogenin. it has unique properties that distinguish it from these compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


